molecular formula C23H16F3N7O B11269829 N-(3-Methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)-2-(trifluoromethyl)benzamide

N-(3-Methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)-2-(trifluoromethyl)benzamide

Cat. No.: B11269829
M. Wt: 463.4 g/mol
InChI Key: IFUHPBYUKNDELQ-UHFFFAOYSA-N
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Description

N-(3-Methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential in developing kinase inhibitors for various therapeutic applications, particularly in oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the benzamide moiety .

Scientific Research Applications

N-(3-Methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated as a potential kinase inhibitor for treating cancer and other diseases.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as kinases. The compound mimics the binding interactions of ATP in the active site of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and have similar biological activities.

    Trifluoromethylbenzamide derivatives: These compounds have similar functional groups and may exhibit comparable chemical reactivity.

Uniqueness

N-(3-Methyl-1-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}-1H-pyrazol-5-YL)-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups and its potential as a kinase inhibitor. Its structure allows for selective binding to kinase active sites, which can be exploited for targeted therapy .

Properties

Molecular Formula

C23H16F3N7O

Molecular Weight

463.4 g/mol

IUPAC Name

N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C23H16F3N7O/c1-14-11-19(30-22(34)16-9-5-6-10-18(16)23(24,25)26)33(31-14)21-17-12-29-32(20(17)27-13-28-21)15-7-3-2-4-8-15/h2-13H,1H3,(H,30,34)

InChI Key

IFUHPBYUKNDELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5

Origin of Product

United States

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